

Quantum chemical calculations on Ethyl 3phenylprop-2-enoate

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An In-Depth Technical Guide to Quantum Chemical Calculations on **Ethyl 3-phenylprop-2-enoate** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate, is an organic compound found in the essential oil of cinnamon.[1] It belongs to the cinnamate class of molecules, which are widely studied for their diverse pharmacological activities, including antioxidant, antidiabetic, and anticancer properties.[2] Understanding the molecular structure, electronic properties, and reactivity of ethyl cinnamate is crucial for the rational design of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the atomic level.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to ethyl cinnamate and its derivatives. It details the standard computational methodologies, presents key quantitative data derived from these calculations, and illustrates the typical workflow involved. The insights gained from such theoretical studies are invaluable for predicting molecular behavior and guiding experimental research in drug discovery and development.

Computational Methodology



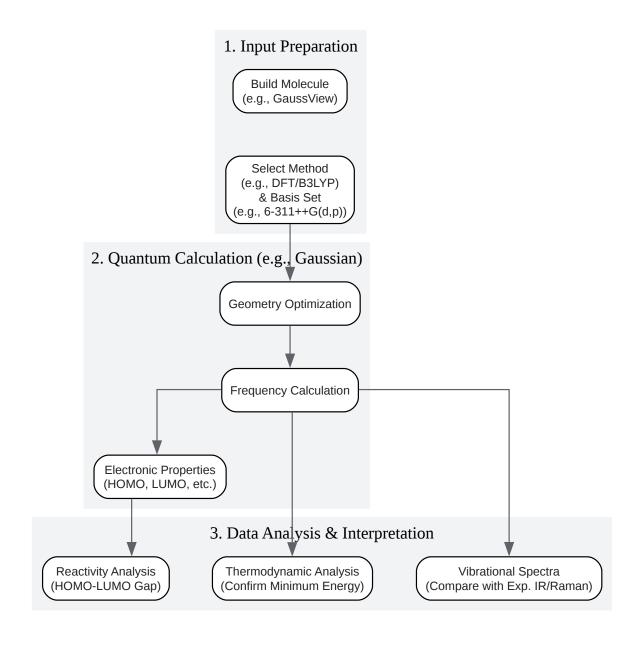
The most common approach for quantum chemical calculations on cinnamate derivatives involves Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3] The B3LYP hybrid functional is frequently employed for these types of organic molecules.

Experimental Protocol: A Typical DFT Calculation Workflow

- Molecule Building and Input Preparation: The 3D structure of Ethyl 3-phenylprop-2-enoate
 is first constructed using molecular modeling software (e.g., GaussView).
- Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p) or 6-31+G(d,p).[4] The optimization process systematically alters bond lengths and angles to find the most stable molecular geometry.[2]
- Frequency Calculations: Following optimization, vibrational frequency calculations are
 performed at the same level of theory. This step serves two purposes: it confirms that the
 optimized structure is a true energy minimum (indicated by the absence of imaginary
 frequencies) and it provides theoretical infrared (IR) and Raman spectra.[4][5] These
 calculated spectra can be compared with experimental data to validate the computational
 model.
- Electronic Property Analysis: With the optimized geometry, various electronic properties are
 calculated. This includes the analysis of Frontier Molecular Orbitals—the Highest Occupied
 Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The
 energies of these orbitals and their energy gap (ΔE) are critical descriptors of the molecule's
 chemical reactivity and stability.[4]
- Further Analysis (Optional): Additional analyses such as Natural Bond Orbital (NBO) analysis
 for studying intramolecular interactions, and Time-Dependent DFT (TD-DFT) for predicting
 UV-Visible absorption spectra can also be performed to gain deeper insights.[4][6]

The following diagram illustrates the logical workflow of a typical quantum chemical calculation.





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Caption: Logical workflow for a typical quantum chemical calculation study.

Data Presentation: Calculated Properties

While a complete dataset specifically for the parent **Ethyl 3-phenylprop-2-enoate** is not readily available in a single published source, extensive calculations have been performed on



closely related derivatives. The data from Ethyl 4-hydroxy-3-methoxycinnamate, computed using the B3LYP/6-31+G(d,p) method, is presented here as a representative example of the results obtained from such studies.[4]

Table 1: Optimized Geometrical Parameters

(Representative Derivative)

Parameter	Bond	Calculated Value
Bond Lengths (Å)	C=O	1.215
C-O (ester)	1.354	
C=C (alkene)	1.341	_
C-C (phenyl)	1.390 - 1.410	_
Bond Angles (°)	O=C-O	124.5
C=C-C (phenyl)	127.8	
C-O-C (ester)	116.7	_

Data sourced from calculations on Ethyl 4-hydroxy-3-methoxycinnamate and is illustrative for the cinnamate scaffold.[4]

Table 2: Theoretical Vibrational Frequencies vs. Experimental Data

A comparison between calculated vibrational frequencies for a cinnamate structure and experimental IR data for ethyl cinnamate highlights key functional groups. Theoretical frequencies are often scaled (e.g., by a factor of 0.961) to better match experimental values obtained in the solid state.[4]



Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹) (Scaled)	Experimental IR Frequency (cm ⁻¹) [7]
C=O Stretch	Carbonyl (Ester)	~1710 - 1740	1700
C=C Stretch	Alkene (conjugated)	~1630 - 1650	1636
C-O Stretch	Ester	~1160 - 1180	1162
=C-H Bend	Alkene	~970 - 990	Not specified
C-H Stretch	Aromatic Ring	~3050 - 3100	Not specified

Calculated frequencies are representative values for the cinnamate functional group based on DFT studies of derivatives.[4]

Table 3: Calculated Electronic Properties (Representative Derivative)

The Frontier Molecular Orbitals, HOMO and LUMO, are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[8]

Parameter	Gas Phase	Ethanol
HOMO Energy (eV)	-5.898	-6.191
LUMO Energy (eV)	-1.671	-1.399
Energy Gap (ΔE) (eV)	4.227	4.792
Dipole Moment (Debye)	3.51	4.86

Data sourced from calculations on Ethyl 4-hydroxy-3-methoxycinnamate at the B3LYP/6-31+G(d,p) level.[4]

Conclusion



Quantum chemical calculations provide a powerful, non-invasive method to investigate the fundamental properties of molecules like **Ethyl 3-phenylprop-2-enoate**. By employing DFT methods, researchers can obtain detailed information on molecular geometry, vibrational modes, and electronic structure. This data, as exemplified by studies on its derivatives, is critical for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. For professionals in drug development, these theoretical insights can guide the synthesis of new derivatives with enhanced biological activity and provide a molecular-level understanding of their mechanism of action, ultimately accelerating the discovery of new and more effective medicines.

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